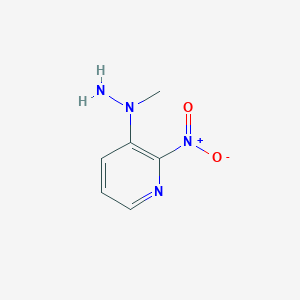
Pyridine, 3-(1-methylhydrazino)-2-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(1-methylhydrazino)-2-nitro- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a nitro group at the 2-position and a 1-methylhydrazino group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-methylhydrazino)-2-nitro- typically involves the nitration of a pyridine derivative followed by the introduction of the 1-methylhydrazino group. One common method involves the nitration of 3-hydrazinopyridine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position. The resulting 3-hydrazino-2-nitropyridine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield Pyridine, 3-(1-methylhydrazino)-2-nitro-.
Industrial Production Methods
Industrial production of Pyridine, 3-(1-methylhydrazino)-2-nitro- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Pyridine, 3-(1-methylhydrazino)-2-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 3-(1-methylhydrazino)-2-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Pyridine, 3-(1-methylhydrazino)-2-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of Pyridine, 3-(1-methylhydrazino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazino group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
類似化合物との比較
Pyridine, 3-(1-methylhydrazino)-2-nitro- can be compared with other similar compounds such as:
3-nitropyridine: Lacks the hydrazino group, making it less reactive in certain substitution reactions.
2-nitropyridine: Has the nitro group at a different position, affecting its reactivity and biological activity.
3-(1-methylhydrazino)pyridine: Lacks the nitro group, making it less versatile in redox reactions.
The uniqueness of Pyridine, 3-(1-methylhydrazino)-2-nitro- lies in its combination of a nitro group and a hydrazino group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
CAS番号 |
57115-44-3 |
|---|---|
分子式 |
C6H8N4O2 |
分子量 |
168.15 g/mol |
IUPAC名 |
1-methyl-1-(2-nitropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C6H8N4O2/c1-9(7)5-3-2-4-8-6(5)10(11)12/h2-4H,7H2,1H3 |
InChIキー |
UBEUZOVHFAHPHD-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(N=CC=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)
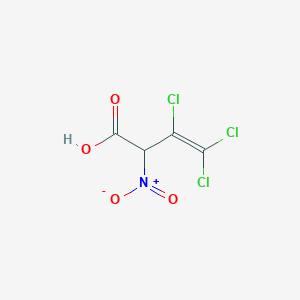
![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
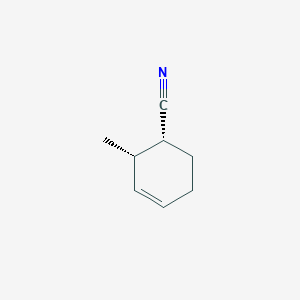
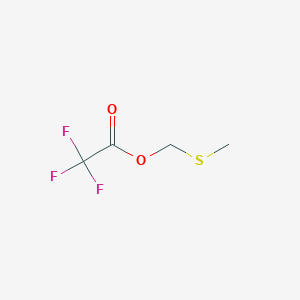
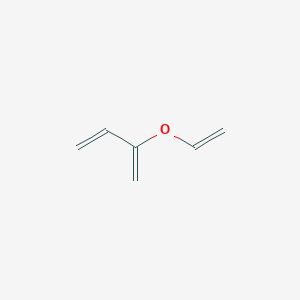
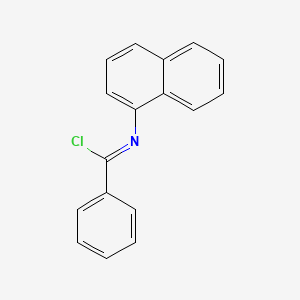

![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
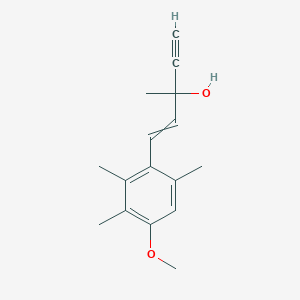
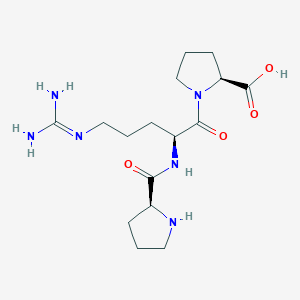
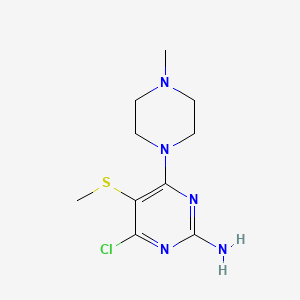
![[(E)-3-phenylprop-2-enyl] N-methylcarbamate](/img/structure/B14630134.png)

